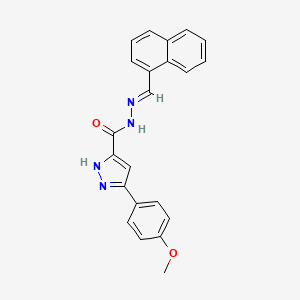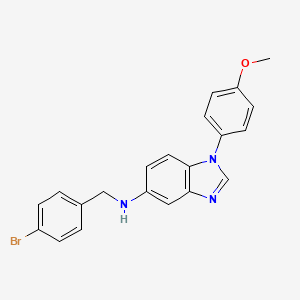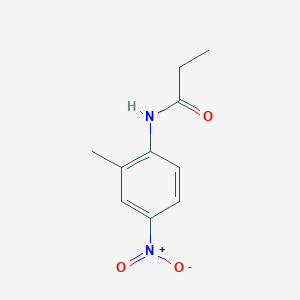![molecular formula C19H11Br2FN2O6 B11685705 (2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11685705.png)
(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto presenta una estructura única que incluye bromo, flúor y un anillo de pirimidina, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético generalmente implica múltiples pasos. Un método común incluye la bromación de derivados de fenol seguida de reacciones de acoplamiento para introducir las unidades fluorofenil y pirimidina. Las condiciones de reacción a menudo requieren el uso de catalizadores como el paladio y disolventes específicos para garantizar altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de los métodos de síntesis de laboratorio. La producción a gran escala se centraría en maximizar el rendimiento y minimizar los costos, utilizando a menudo reactores de flujo continuo y sistemas automatizados para controlar las condiciones de reacción con precisión .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o reducir enlaces dobles.
Sustitución: Los átomos de halógeno como el bromo pueden sustituirse por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, pero a menudo implican temperaturas controladas y disolventes específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución podrían introducir nuevos grupos aromáticos o alifáticos .
Aplicaciones Científicas De Investigación
Química
En química, el ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de compuestos novedosos .
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los compuestos aromáticos halogenados en los sistemas biológicos. Sus interacciones con enzimas y receptores pueden proporcionar información sobre los mecanismos de acción de compuestos similares .
Medicina
En medicina, las posibles propiedades terapéuticas del compuesto son de interés. Los investigadores están investigando su uso en el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a vías específicas en enfermedades como el cáncer y las afecciones inflamatorias .
Industria
Industrialmente, el ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético se puede utilizar en la producción de materiales avanzados, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas .
Mecanismo De Acción
El mecanismo de acción del ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético involucra su interacción con dianas moleculares específicas, como enzimas y receptores. La estructura del compuesto le permite unirse a estas dianas, modulando su actividad y llevando a varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2,6-dibromo-4-fluorofenil isocianato
- 4-bromo-2,6-difluorofenil isocianato
- N,2-dibromo-6-cloro-3,4-dihidro-2H-benzo[e][1,2,4]tiadiazina-7-sulfonamida 1,1-dióxido
Singularidad
En comparación con estos compuestos similares, el ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}fenoxi)acético destaca por su combinación única de unidades bromo, flúor y pirimidina. Esta estructura única proporciona propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C19H11Br2FN2O6 |
|---|---|
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
2-[2,6-dibromo-4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H11Br2FN2O6/c20-13-6-9(7-14(21)16(13)30-8-15(25)26)5-12-17(27)23-19(29)24(18(12)28)11-3-1-10(22)2-4-11/h1-7H,8H2,(H,25,26)(H,23,27,29)/b12-5+ |
Clave InChI |
TUQUULBBROISNU-LFYBBSHMSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=O)F |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)

![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11685683.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)

![3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
![N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)
